N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of gamma-chloro-beta-hydroxypropyl groups attached to the nitrogen atoms in the diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine typically involves the reaction of hexahydro-1,4-diazepine with gamma-chloro-beta-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted diazepines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine involves its interaction with specific molecular targets. The gamma-chloro-beta-hydroxypropyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,4-diazepine: The parent compound without the gamma-chloro-beta-hydroxypropyl groups.
N(sup 1),N(sup 4)-Bis-(beta-hydroxypropyl)hexahydro-1,4-diazepine: Similar structure but without the chlorine atoms.
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxyethyl)hexahydro-1,4-diazepine: Similar structure with shorter alkyl chains.
Uniqueness
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is unique due to the presence of both gamma-chloro and beta-hydroxy groups, which can influence its reactivity and binding properties. These functional groups may enhance its potential as a versatile intermediate in chemical synthesis or as a bioactive compound in medicinal chemistry.
Properties
CAS No. |
85095-78-9 |
---|---|
Molecular Formula |
C11H22Cl2N2O2 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol |
InChI |
InChI=1S/C11H22Cl2N2O2/c12-6-10(16)8-14-2-1-3-15(5-4-14)9-11(17)7-13/h10-11,16-17H,1-9H2 |
InChI Key |
FLERFWIRPBUVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC(CCl)O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.